

3-(Bromomethyl)pyridazine CAS number and supplier information

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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611

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An In-depth Technical Guide to **3-(Bromomethyl)pyridazine** and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-(Bromomethyl)pyridazine**, a key heterocyclic building block, and its commonly used hydrobromide and hydrochloride salts. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

3-(Bromomethyl)pyridazine and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The presence of the reactive bromomethyl group allows for its use as an alkylating agent in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of **3-(Bromomethyl)pyridazine** and Its Salts

Property	3-(Bromomethyl)pyridazine	3-(Bromomethyl)pyridazine Hydrobromide	3-(Bromomethyl)pyridazine Hydrochloride
CAS Number	60023-36-1	1452483-94-1[1]	2060043-12-9[2]
Molecular Formula	C ₅ H ₅ BrN ₂	C ₅ H ₆ Br ₂ N ₂ [1]	C ₅ H ₆ BrClN ₂
Molecular Weight	173.01 g/mol	253.92 g/mol [1]	209.47 g/mol
Appearance	Not specified (likely an oil or low-melting solid)	Off-white to yellow solid	Solid
Purity	Typically >95%	>97% available[1]	Not specified

Synthesis and Experimental Protocols

The synthesis of **3-(bromomethyl)pyridazine** typically involves the bromination of a suitable precursor, such as 3-methylpyridazine. While specific, detailed, and reproducible experimental protocols for the direct synthesis of **3-(bromomethyl)pyridazine** are not readily available in public literature, a general and analogous procedure for the bromination of a methyl group on a heterocyclic ring involves the use of N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent.

General Experimental Protocol for Allylic/Benzylic Bromination (Analogous Procedure)

This protocol is based on the well-established Wohl-Ziegler bromination and can be adapted for the synthesis of **3-(bromomethyl)pyridazine** from 3-methylpyridazine.

Materials:

- 3-Methylpyridazine
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or AIBN)

- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Inert gas (Nitrogen or Argon)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyridazine and the solvent under an inert atmosphere.
- Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide.
- The reaction mixture is heated to reflux. The reaction can be monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is cooled to room temperature.
- The succinimide byproduct is removed by filtration.
- The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **3-(bromomethyl)pyridazine** can be purified by column chromatography or distillation under reduced pressure.

To prepare the hydrobromide or hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HBr or HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Applications in Drug Discovery and Medicinal Chemistry

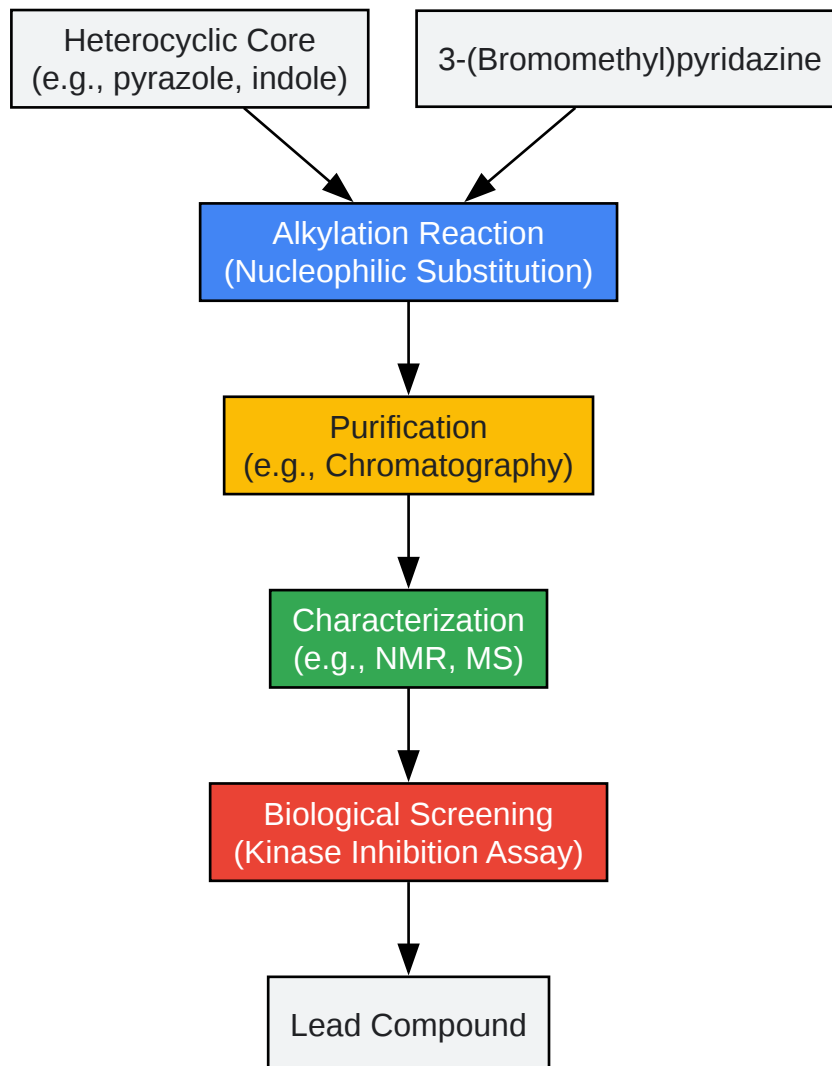
The pyridazine moiety is a significant scaffold in medicinal chemistry due to its unique physicochemical properties, including its polarity and ability to act as a bioisostere for other aromatic rings.^{[3][4]} **3-(Bromomethyl)pyridazine** serves as a crucial building block for

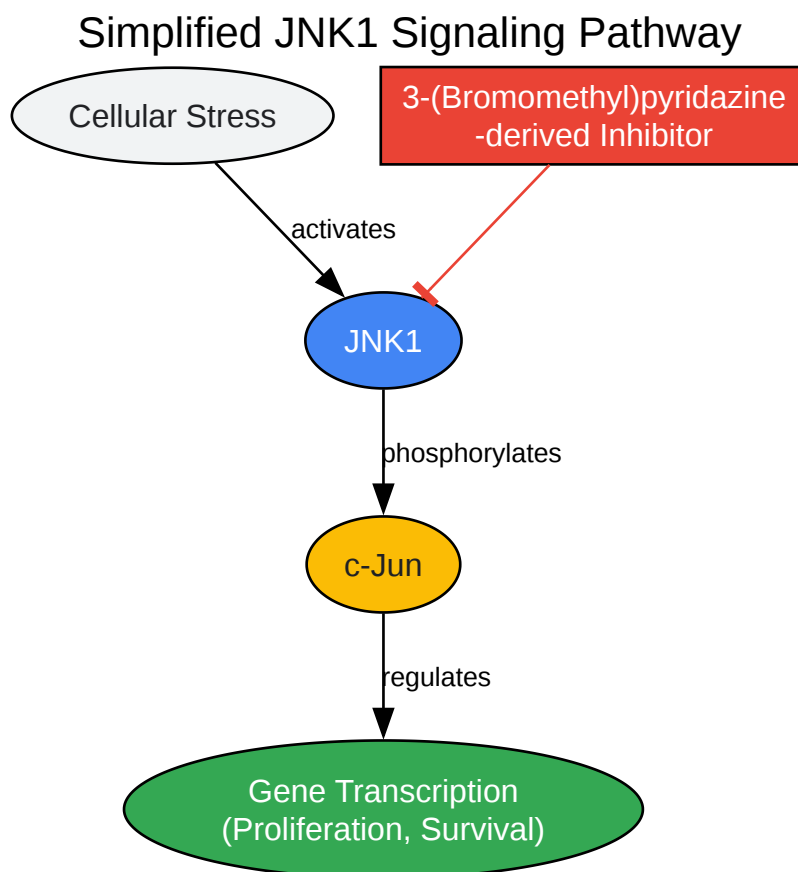
introducing the pyridazine core into drug candidates. A notable application is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Workflow for the Synthesis of a Generic Pyridazine-based Kinase Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using **3-(bromomethyl)pyridazine** as a key reagent. This typically involves the alkylation of a nucleophilic core, which could be an amine, thiol, or alcohol, present on another heterocyclic system.

Generic Kinase Inhibitor Synthesis Workflow





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